

An In-depth Technical Guide to 2-Bromoisonicotinohydrazide

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Compound of Interest

Compound Name: 2-Bromoisonicotinohydrazide

Cat. No.: B1267980

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This technical guide provides a comprehensive overview of **2-Bromoisonicotinohydrazide**, a key intermediate in synthetic organic chemistry. The document details its physicochemical properties, a standard synthesis protocol, and its role in the development of more complex molecules. This guide is intended for researchers, scientists, and professionals in the field of drug development and materials science.

Physicochemical Properties

2-Bromoisonicotinohydrazide is a heterocyclic organic compound. Its core structure consists of a pyridine ring substituted with a bromine atom and a hydrazide group, making it a versatile building block for synthesizing a range of target molecules.

Property	Value
Molecular Formula	C ₆ H ₆ BrN ₃ O ^{[1][2][3]}
Molecular Weight	216.04 g/mol ^{[1][2][4]}
Appearance	Solid ^[1]
CAS Number	29849-15-8 ^[2]
Synonyms	2-Bromo-isonicotinic acid hydrazide, 4-Pyridinecarboxylic acid, 2-bromo-, hydrazide ^[2]

Synthesis of 2-Bromoisonicotinohydrazide

The primary route for synthesizing **2-Bromoisonicotinohydrazide** involves the reaction of 2-bromoisonicotinic acid with hydrazine.^[3] This is a standard condensation reaction to form a hydrazide from a carboxylic acid.

This protocol outlines the laboratory procedure for the synthesis of **2-Bromoisonicotinohydrazide**.

Materials:

- 2-Bromoisonicotinic acid
- Thionyl chloride (SOCl_2) or a coupling agent like HATU
- Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$)
- Anhydrous solvent (e.g., Dichloromethane (DCM), Dimethylformamide (DMF))
- DIPEA (N,N-Diisopropylethylamine) if using a coupling agent
- Ice bath
- Standard laboratory glassware and magnetic stirrer

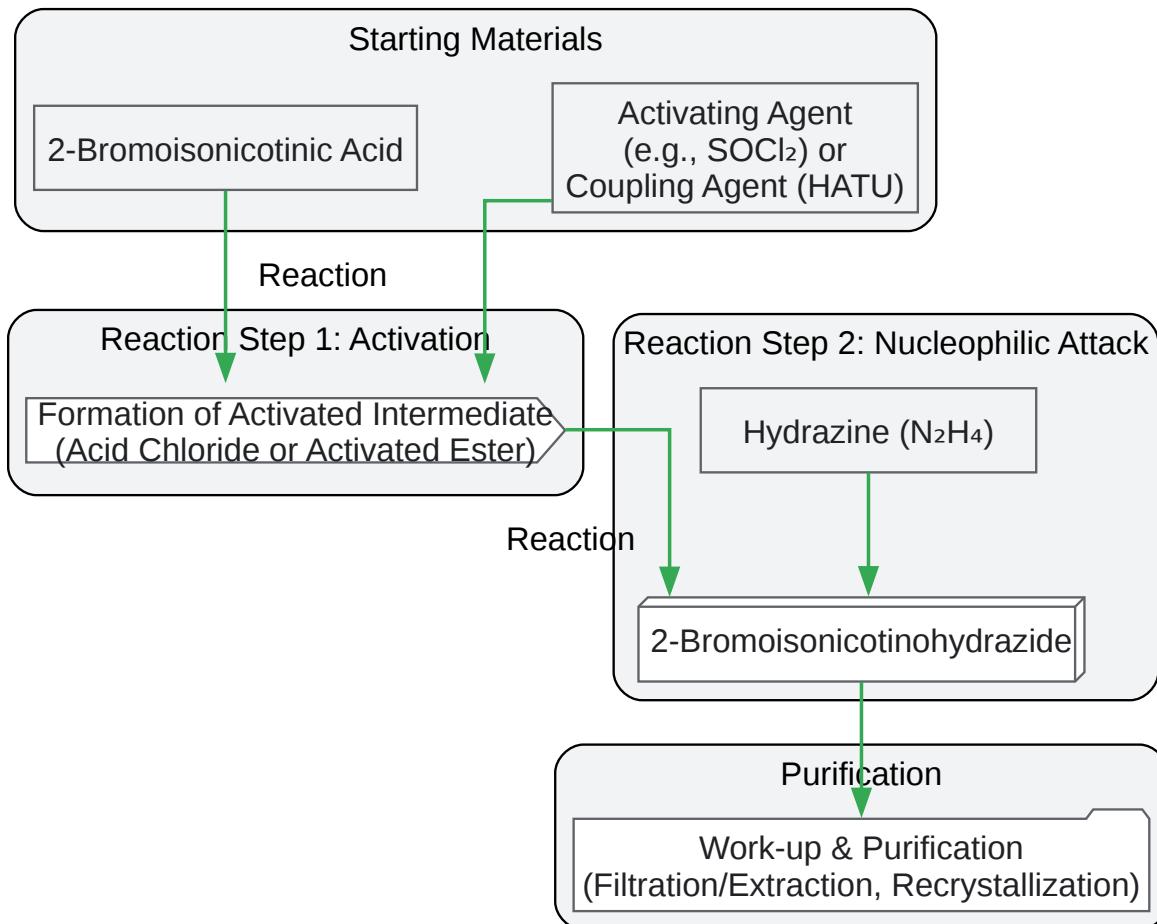
Procedure:

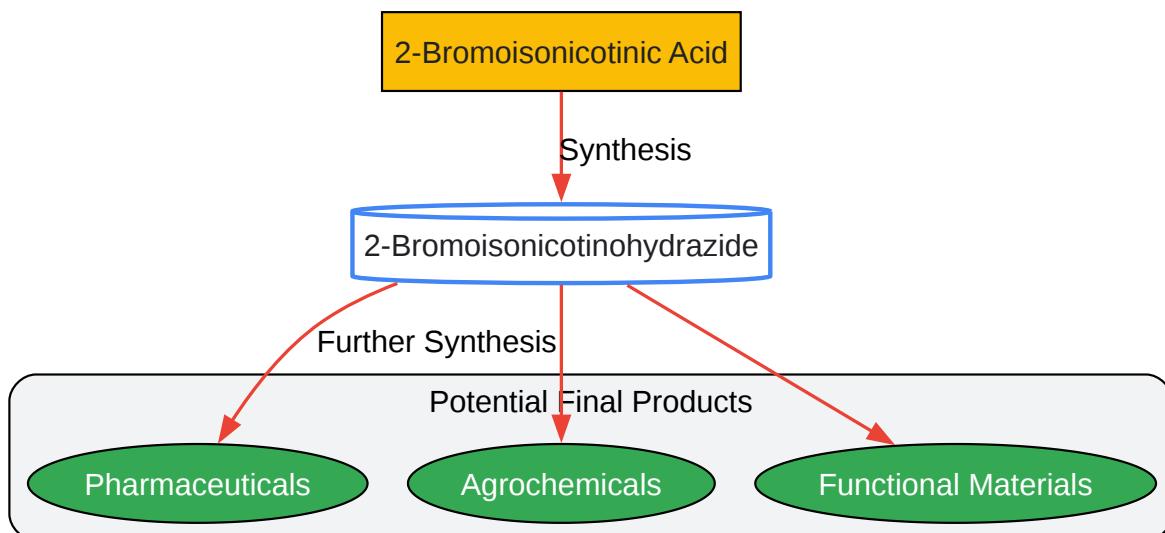
- Activation of Carboxylic Acid:
 - Method A (Acid Chloride): In a round-bottom flask under an inert atmosphere, suspend 2-bromoisonicotinic acid (1.0 eq) in anhydrous DCM. Add thionyl chloride (1.2 eq) dropwise at 0°C. Allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours until the reaction is complete (monitored by TLC). Remove the excess thionyl chloride under reduced pressure.
 - Method B (Coupling Agent): Dissolve 2-bromoisonicotinic acid (1.0 eq) in anhydrous DMF. Add a coupling agent such as HATU (1.1 eq) and DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.^[5]

- Hydrazide Formation:
 - Cool the activated 2-bromoisonicotinoyl intermediate to 0°C using an ice bath.
 - Slowly add hydrazine hydrate (1.5 eq) dropwise to the reaction mixture with vigorous stirring.
 - Allow the reaction to warm to room temperature and stir for an additional 4-12 hours.
- Work-up and Purification:
 - Upon completion, quench the reaction by adding water.
 - If a precipitate forms, collect the solid product by filtration.
 - If no precipitate forms, extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
 - Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
 - Concentrate the solvent under reduced pressure to yield the crude product.
 - Purify the crude **2-Bromoisonicotinohydrazide** by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.
- Characterization:
 - Confirm the structure and purity of the final product using analytical techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Visualized Workflows and Applications

The following diagrams illustrate the synthesis workflow and the role of **2-Bromoisonicotinohydrazide** as a chemical intermediate.





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